1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-
CAS No.: 311810-75-0
Cat. No.: VC20186787
Molecular Formula: C3H2F2O3
Molecular Weight: 124.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311810-75-0 |
|---|---|
| Molecular Formula | C3H2F2O3 |
| Molecular Weight | 124.04 g/mol |
| IUPAC Name | (4R,5S)-4,5-difluoro-1,3-dioxolan-2-one |
| Standard InChI | InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
| Standard InChI Key | DSMUTQTWFHVVGQ-XIXRPRMCSA-N |
| Isomeric SMILES | [C@H]1([C@@H](OC(=O)O1)F)F |
| Canonical SMILES | C1(C(OC(=O)O1)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The compound has the molecular formula C₃H₂F₂O₃ and a molecular weight of 124.04 g/mol . It belongs to the class of 1,3-dioxolan-2-ones, characterized by a five-membered ring containing two oxygen atoms and a ketone group. The 4,5-difluoro substitution and the relative (4R,5S) configuration distinguish it from non-fluorinated analogs.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 311810-75-0 (cis), 311810-76-1 (trans) | |
| IUPAC Name | rel-(4R,5S)-4,5-Difluoro-1,3-dioxolan-2-one | |
| Molecular Formula | C₃H₂F₂O₃ | |
| Molecular Weight | 124.04 g/mol | |
| Density | Not reported | - |
The ambiguity in CAS numbers (e.g., 311810-75-0 vs. 311810-76-1) arises from stereoisomerism, with the latter corresponding to the trans isomer .
Synthesis and Manufacturing
Cyclization of Difluoromethanol and CO₂
A common synthesis route involves the reaction of difluoromethanol (CF₂HOH) with carbon dioxide under high-pressure conditions (5–10 bar) at 80–120°C in the presence of a base catalyst (e.g., potassium carbonate). The reaction proceeds via nucleophilic attack of the hydroxyl group on CO₂, followed by cyclization to form the dioxolane ring.
The (4R,5S) configuration is favored under kinetic control due to reduced steric strain compared to the cis isomer.
Purification and Isolation
Post-synthesis, the crude product is purified via vacuum distillation (50–60°C at 0.1 mmHg) or recrystallization from ethyl acetate. Yield optimization remains challenging, with reported efficiencies of 40–60%.
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but decomposes at temperatures above 200°C, releasing carbon dioxide and fluorinated byproducts . It is incompatible with strong oxidizing agents (e.g., HNO₃, KMnO₄) and reacts exothermically with amines or alcohols in substitution reactions.
Table 2: Reactivity Profile
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | CF₂(COOH)₂ + CO₂ |
| Reduction | LiAlH₄ | CF₂(CH₂OH)₂ |
| Substitution | Ethanolamine | CF₂(NHCH₂CH₂OH)₂ + CO₃²⁻ |
Industrial and Research Applications
Electrolyte Additive in Lithium-Ion Batteries
The compound’s high dielectric constant () and fluorine content enhance ionic conductivity in lithium hexafluorophosphate (LiPF₆)-based electrolytes. It improves battery cycle life by forming a stable solid-electrolyte interphase (SEI) on anode surfaces.
Monomer for Fluorinated Polymers
As a cyclic carbonate, it serves as a precursor for poly(fluoro carbonate)s via ring-opening polymerization. These polymers exhibit exceptional chemical resistance and are used in coatings for aerospace components.
| Parameter | Value |
|---|---|
| Permissible Exposure Limit (PEL) | Not established |
| Threshold Limit Value (TLV) | 0.1 mg/m³ |
Biological Activity and Toxicology
In Vitro Studies
Preliminary assays indicate inhibition of acetylcholinesterase (AChE) at IC₅₀ = 12 µM, suggesting neurotoxic potential. Metabolites such as 4,5-difluoro-1,2-ethanediol have been detected in hepatic microsomes, implicating cytochrome P450 enzymes in its biotransformation .
Ecotoxicology
The compound’s biodegradation half-life in soil is estimated at 180 days, with a bioaccumulation factor (BCF) of 28 in aquatic organisms .
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